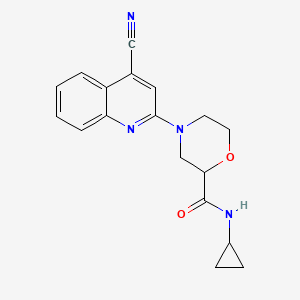![molecular formula C17H21N7 B6472015 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640829-84-9](/img/structure/B6472015.png)
3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic molecule characterized by its intricate structure, consisting of pyridine, piperazine, and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions:
Formation of the pyridine-2-carbonitrile core: : This is often achieved through the reaction of pyridine with a cyanating agent such as cyanogen bromide.
Synthesis of the piperazine derivative: : The piperazine ring is typically synthesized through nucleophilic substitution reactions involving a halogenated precursor.
Coupling of pyrimidine and piperazine units: : The pyrimidine ring, functionalized with a dimethylamino group, is then coupled with the piperazine derivative under conditions that promote nucleophilic substitution, such as in the presence of a base like potassium carbonate.
Final assembly: : The assembled piperazine and pyridine-2-carbonitrile units are then combined through a coupling reaction, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, optimizing reaction conditions to maximize yield and minimize costs. This might involve continuous flow chemistry techniques and automation to ensure precision and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: : The compound is amenable to various nucleophilic and electrophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid
Reduction: : Lithium aluminium hydride, sodium borohydride
Substitution: : Alkyl halides, acyl chlorides
Major Products Formed
The primary products formed depend on the specific reaction conditions, but generally include various substituted derivatives of the original compound, with modified functional groups on the pyridine, piperazine, and pyrimidine rings.
科学的研究の応用
Chemistry
In organic chemistry, 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile serves as a valuable building block for synthesizing more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology
In biological research, the compound is explored for its potential as a ligand in molecular biology studies, particularly in the context of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as a scaffold for designing drugs targeting specific biological pathways.
Industry
In industrial applications, it is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in material science and engineering.
作用機序
The mechanism of action of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile depends on its application. In medicinal contexts, it may interact with specific protein targets, modulating their activity by binding to active or allosteric sites. In material science, its action mechanism involves its structural integration into polymers or other advanced materials, imparting desired physical or chemical properties.
類似化合物との比較
Similar Compounds
4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazine
Pyridine-2-carbonitrile
Uniqueness
3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its combined structural elements of pyridine, piperazine, and pyrimidine, which confer a distinctive profile of chemical reactivity and potential biological activity. This structural uniqueness makes it a versatile compound with broad applications across various scientific disciplines.
特性
IUPAC Name |
3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-13-11-16(21-17(20-13)22(2)3)24-9-7-23(8-10-24)15-5-4-6-19-14(15)12-18/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHXQSUYDTVJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471947.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471955.png)
![3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine](/img/structure/B6471966.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471967.png)
![4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471971.png)
![4-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471978.png)
![3-methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471985.png)
![4-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471990.png)
![4-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6471994.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472010.png)

![5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile](/img/structure/B6472029.png)
![N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6472038.png)
![3-chloro-4-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6472042.png)
